molecular formula C36H69NO3 B164339 N-(oleoyl)-ceramide CAS No. 5966-28-9

N-(oleoyl)-ceramide

Cat. No. B164339
CAS RN: 5966-28-9
M. Wt: 563.9 g/mol
InChI Key: OBFSLMQLPNKVRW-RHPAUOISSA-N
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Description

N-(oleoyl)-ceramide is likely a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. In this case, the fatty acid is oleic acid . Ceramides play crucial roles in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions, such as differentiation, proliferation, and apoptosis .


Synthesis Analysis

While the specific synthesis pathway for N-(oleoyl)-ceramide is not available, ceramides are generally synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for further modifications .


Molecular Structure Analysis

The molecular structure of N-(oleoyl)-ceramide would consist of a sphingosine backbone attached to an oleic acid. Oleic acid is a monounsaturated fatty acid with one double bond in its fatty acid chain .


Chemical Reactions Analysis

Ceramides can be involved in various chemical reactions within the cell. They can be converted into other sphingolipids like sphingomyelins or glycosphingolipids. These conversions involve various enzymes and pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(oleoyl)-ceramide would be influenced by the presence of the oleic acid. Oleic acid is a monounsaturated fatty acid, which means it would have a kink in its structure. This could influence the fluidity and other properties of the ceramide .

Scientific Research Applications

1. Role in Neuronal Cell Survival and Death

N-(oleoyl)-ceramide and its analogues have been studied for their effects on cell survival, particularly in neuronal cells. Research indicates that treatment with ceramide or its analogues can increase survival in sensory neurons, both in the presence and absence of nerve growth factor (NGF). This effect is contrasted by the induction of cell death when the conversion of ceramide to sphingosine is blocked, highlighting the dual roles of ceramide in cell survival and apoptosis (Ping & Barrett, 1998).

2. Cancer Research and Apoptosis

N-(oleoyl)-ceramide has also been investigated in the context of cancer research. For example, oleandrin, a cardiac glycoside, has been shown to suppress ceramide-induced nuclear transcription factor-kappa B (NF-kappa B) and activator protein-1 (AP-1) activation, potentiating apoptosis induced by ceramide in various human cancer cells (Sreenivasan, Sarkar, & Manna, 2003).

3. Imaging and Visualization in Cells

Azido-N-oleoyl serinol, a mimic of biofunctional lipid ceramides, has been synthesized and utilized for cell membrane imaging in various cell types. This compound demonstrates the potential for ceramide analogs in biological imaging and visualization (Walter et al., 2016).

4. Therapeutic Applications for Skin and Hair

Synthetic ceramides, including those related to N-(oleoyl)-ceramide, have been developed for the treatment of skin and hair. These compounds have shown efficacy in decreasing water loss and improving the surface properties of hair, suggesting their utility in dermatological and cosmetic applications (Philippe et al., 1995).

5. Influence on Stem Cell Differentiation

Research involving ceramide and its derivatives has demonstrated their significant role in stem cell differentiation. For instance, ceramide and its derivative sphingosine-1-phosphate (S1P) act synergistically on embryonic stem cell differentiation. This finding has implications for stem cell research and potential therapeutic applications (Bieberich, 2011).

6. Biosynthesis and Metabolic Pathways

The biosynthesis of ceramide from long-chain bases and fatty acyl coenzyme A's has been extensively studied, revealing the enzyme specificities and metabolic pathways involved in ceramide formation. This research provides insight into the physiological roles of ceramides in various biological systems (Morell & Radin, 1970).

7. Apoptosis in Cancer Cells

Novel ceramide analogs have been synthesized and characterized for their ability to induce apoptosis in human cancer cells. These studies suggest the therapeutic potential of ceramide analogs in cancer treatment (Bieberich et al., 2002).

Safety And Hazards

As with any compound, the safety and hazards of N-(oleoyl)-ceramide would depend on various factors including concentration, exposure routes, and individual health conditions. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The study of ceramides, including N-(oleoyl)-ceramide, is a growing field. Understanding the roles of these molecules in cellular processes could lead to new therapeutic targets for a variety of diseases .

properties

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFSLMQLPNKVRW-RHPAUOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415271
Record name N-(oleoyl)-ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(oleoyl)-ceramide

CAS RN

5966-28-9
Record name N-(oleoyl)-ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MA Al Sazzad, A Möuts, J Palacios-Ortega, KL Lin… - Biophysical …, 2019 - cell.com
… Among the ceramides, the ways in which PCer, N-oleoylceramide (OCer), 1-deoxy-PCer, 3-deoxy-PCer, and N-nervonyl-ceramide affected interactions with lyso-PLs were also …
Number of citations: 3 www.cell.com
A Möuts, T Yamamoto, TKM Nyholm, M Murata… - Biophysical …, 2019 - cell.com
… Even if the ceramide has an unsaturated N-linked acyl chain (such as in N-oleoyl ceramide), it may form ordered domains in POPC bilayers (11). The main reason why saturated …
Number of citations: 1 www.cell.com
MN Perera, V Ganesan, LJ Siskind, ZM Szulc… - … et Biophysica Acta (BBA …, 2012 - Elsevier
The sphingolipid, ceramide, self-assembles in the mitochondrial outer membrane (MOM), forming large channels capable of translocating proteins. These channels are believed to be …
Number of citations: 50 www.sciencedirect.com
P Ekman, T Maula, S Yamaguchi, T Yamamoto… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… In addition, the process of ordered phase formation in POPC by the monounsaturated N-oleoyl ceramide (OCer; with either 18:1 Δt4 or 20:1 Δt4 as the long chain base) and 1-palmitoyl-2…
Number of citations: 20 www.sciencedirect.com
D Drabik, M Drab, S Penič, A Iglič, A Czogalla - Scientific Reports, 2023 - nature.com
… Lipids POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), C1P 18:1/d18:1 (N-oleoyl-ceramide-1-phosphate) and C1P 16:0/d18:1 (N-palmitoyl-ceramide-1-phosphate) were …
Number of citations: 5 www.nature.com
DM Lajoie, PA Zobel-Thropp, VK Kumirov… - PLoS …, 2013 - journals.plos.org
… 31 P-NMR spectra of commercially available sphingomyelin (SM) derived from chicken egg and N-oleoyl-ceramide-1-phosphate (18∶1 C1P) in borate buffer. A: 4 mM SM with 12 mM …
Number of citations: 53 journals.plos.org
RD Clugston, H Jiang, MX Lee, R Piantedosi… - Journal of lipid …, 2011 - ASBMB
… For the 12 different ceramides analyzed, significant decreases were observed in N-oleoyl ceramide (C18:1) and N-docasenoyl ceramide (C22:1), although these are low-abundance …
Number of citations: 108 www.jlr.org
G Vidyaramanan - 2012 - drum.lib.umd.edu
Apoptosis, a form of programmed cell death is a physiological, homeostatic process that guides the systematic removal of unwanted, dying or damaged cells from the body. A key step in …
Number of citations: 2 drum.lib.umd.edu
G Vidyaramanan - 2012 - search.proquest.com
Apoptosis, a form of programmed cell death is a physiological, homeostatic process that guides the systematic removal of unwanted, dying or damaged cells from the body. A key step in …
Number of citations: 0 search.proquest.com
R He, F Liu, H Wang, S Huang, K Xu, C Zhang… - Cellular and Molecular …, 2023 - Springer
… All the lipids used in this study were purchased from Avanti Polar Lipids, including N-oleoyl-ceramide-1-phosphate(C1P, #860599), 1,2-dioleoyl-sn-glycero-3-phospho-(1′-myo-inositol…
Number of citations: 3 link.springer.com

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